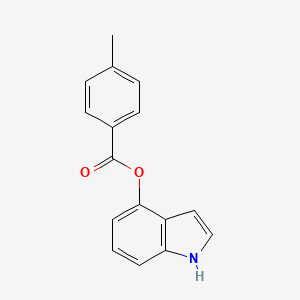

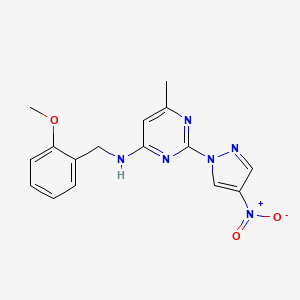

![molecular formula C15H11F3N2 B2706401 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine CAS No. 113265-43-3](/img/structure/B2706401.png)

6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Overview

Description

Synthesis Analysis

Several synthetic methods have been explored for the preparation of imidazo[1,2-a]pyridines. Notably, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has been employed to synthesize MTPIP. This method tolerates a wide range of functional groups and affords the compound in high yields under mild conditions .

Additionally, a dual catalytic system involving flavin and iodine has been utilized for the facile synthesis of imidazo[1,2-a]pyridines. This system can also be applied to the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .

Chemical Reactions Analysis

MTPIP exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Further exploration of substituents at the C2 and C6 positions has led to the identification of derivatives with improved potency against both extracellular and intracellular Mtb .

Scientific Research Applications

Fluorescent Properties

Imidazo[1,2-a]pyridine derivatives, including compounds related to 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, have been studied for their fluorescent properties. Tomoda et al. (1999) synthesized derivatives of imidazo[1,2-a]pyridine to explore novel fluorescent organic compounds. They found that certain derivatives provide thermally stable solid compounds with notable fluorescent properties (Tomoda et al., 1999).

Synthesis and Structural Analysis

Liu (2013) described the synthesis of novel imidazo[1,2-a]pyrimidine compounds, including those related to 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, demonstrating the versatility of this compound in synthetic chemistry (Liu, 2013). Fun et al. (2011) analyzed the crystal structure of a related compound, providing insights into its molecular arrangement and potential applications in materials science (Fun et al., 2011).

Charge Distributions and Crystal Structures

Tafeenko et al. (1996) conducted X-ray structural investigations of 2-phenylimidazo[1,2-a]pyridine and related salts, which are structurally similar to 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine. This research is pivotal for understanding the electron density distribution in these compounds, which can have implications in electronic and optical applications (Tafeenko et al., 1996).

Pharmacophores and Bioactivity

The imidazo[1,2-a]pyridine framework is widely used in pharmacophores. Lifshits et al. (2015) described methods for producing 2-aminopyridines, essential for constructing bicyclic imidazo[1,2-a]pyridine structures found in various bioactive compounds (Lifshits et al., 2015).

Antitubercular Activity

Abhale et al. (2016) synthesized derivatives of imidazo[1,2-a]pyridine, including compounds similar to 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, and evaluated their antitubercular activity. This research highlights the potential medical applications of such compounds in treating tuberculosis (Abhale et al., 2016).

Antiviral Activity

Hamdouchi et al. (1999) designed and synthesized a series of imidazo[1,2-a]pyridines for testing as antirhinovirus agents, indicating the potential of these compounds in antiviral therapies (Hamdouchi et al., 1999).

Ionic Liquids

Zhang et al. (2003) discussed the direct methylation or trifluoroethylation of imidazo[1,2-a]pyridine derivatives, providing a straightforward route to a variety of room temperature ionic liquids (RTILs). This research showcases the applicability of these compounds in the development of new ionic liquids (Zhang et al., 2003).

Corrosion Inhibition

Kubba and Al-Joborry (2020) investigated a derivative of imidazo[1,2-a]pyridine as a corrosion inhibitor for carbon steel, demonstrating its potential use in protecting metals against corrosion in saline environments (Kubba & Al-Joborry, 2020).

properties

IUPAC Name |

6-methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2/c1-10-2-7-14-19-13(9-20(14)8-10)11-3-5-12(6-4-11)15(16,17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYDTLXMFONJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2706320.png)

![N-(3-fluoro-4-methoxyphenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2706324.png)

![Ethyl 4-[4-[(4-sulfamoylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2706329.png)

![N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2706335.png)

![5-[5-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2706337.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2706338.png)

![1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine](/img/structure/B2706339.png)

![ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2706340.png)

![5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2706341.png)